The primary source of 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid is arachidonic acid, a polyunsaturated fatty acid found in cell membrane phospholipids. The enzymatic conversion of arachidonic acid by cytochrome P450 epoxygenases leads to the formation of this compound along with other regioisomers. These metabolites are involved in signaling pathways that regulate vascular tone and inflammatory responses.
8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid is classified as an epoxide and a member of the eicosanoid family. Eicosanoids are lipid mediators that include prostaglandins, leukotrienes, and thromboxanes, which play critical roles in inflammation and immune responses.
The synthesis of 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and selectivity for the desired epoxide. For example, optimizing substrate concentration and enzyme activity can significantly impact the production efficiency.
The molecular structure of 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid features a long hydrocarbon chain with multiple double bonds and an epoxide group at the 8th and 9th carbon positions. The presence of these functional groups contributes to its reactivity and biological activity.
8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid can undergo various chemical transformations:
The stability of 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid is influenced by its structure; specifically, the presence of multiple double bonds makes it susceptible to oxidative degradation.
The mechanism of action for 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid primarily involves its interaction with specific receptors in target cells:
Research indicates that metabolites derived from 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid exhibit neuroprotective properties and may reduce apoptosis in neuronal cells under stress conditions .
8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid is utilized in various scientific fields:
Within the eicosanoid signaling cascade, 8(9)-EpETE functions as an autocrine and paracrine signaling molecule that modulates cellular responses through receptor-mediated and receptor-independent mechanisms. As an epoxy fatty acid, it occupies a distinct branch of the oxylipin network that intersects with multiple inflammatory and resolution pathways. Experimental evidence indicates that 8(9)-EpETE demonstrates potent biological activities at concentrations significantly lower than its parent fatty acid EPA, suggesting amplification of signaling potency through metabolic conversion [2] [8].
Table 1: Structural Characteristics of 8(9)-EpETE
Property | Value |
---|---|
Systematic Name | (5Z)-7-{3-[(2Z,5Z,8Z)-undeca-2,5,8-trien-1-yl]oxiran-2-yl}hept-5-enoic acid |
Molecular Formula | C₂₀H₃₀O₃ |
Molecular Weight | 318.457 g/mol |
IUPAC Name | 8(9)-Epoxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid |
CAS Registry Number | Not assigned |
Bioactive Epoxy Position | 8,9-epoxide |
Double Bond Configurations | 5Z, 11Z, 14Z, 17Z |
Chemical Class | Long-chain fatty acid epoxide |
The hierarchical position of 8(9)-EpETE within lipid mediator networks is characterized by its formation from EPA via CYP epoxygenases and its subsequent hydrolysis by soluble epoxide hydrolase (sEH) to form 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE). This metabolic relationship establishes a regulatory axis where sEH acts as a negative regulator of 8(9)-EpETE signaling, as the diol metabolites exhibit substantially reduced bioactivity [1] [7]. Inhibition of sEH consequently potentiates and prolongs the biological effects of 8(9)-EpETE, a strategy currently being explored for therapeutic applications. The compound demonstrates cross-talk with other lipid mediator pathways, including the ability to modulate the production of pro-inflammatory eicosanoids derived from the cyclooxygenase and lipoxygenase pathways, positioning it as a node within a complex lipid signaling network [2] [8].
The cytochrome P450 epoxygenase pathway represents a major metabolic route for polyunsaturated fatty acids (PUFAs), generating functionally diverse epoxy fatty acids from both omega-6 and omega-3 substrates. Within this network, 8(9)-EpETE is specifically produced from eicosapentaenoic acid (EPA; 20:5 ω-3) through the catalytic activity of several CYP isoforms. Human CYP enzymes identified with EPA epoxygenase activity include CYP2C8, CYP2C9, CYP2C19, CYP2J2, and CYP2S1, each exhibiting distinct regioselectivity for EPA's double bonds [6] [8]. These enzymes insert an oxygen atom across one of EPA's five double bonds, forming four possible regioisomeric epoxides (5,6-; 8,9-; 11,12-; 14,15-; and 17,18-EpETE), with the relative abundance of 8(9)-EpETE varying according to the specific CYP isoform involved and tissue context.
Table 2: Major Human CYP Epoxygenases Producing EPA-Derived Epoxides
CYP Isoform | Primary Tissue Expression | EPA Epoxidation Preference | Relative 8(9)-EpETE Production |
---|---|---|---|
CYP2C8 | Liver, vascular endothelium | 14,15- and 17,18-EpETE | Low to moderate |
CYP2C9 | Vascular endothelium, liver | 11,12- and 14,15-EpETE | Low |
CYP2C19 | Liver, gastrointestinal tract | 8,9- and 14,15-EpETE | High |
CYP2J2 | Cardiomyocytes, endothelium | 14,15- and 17,18-EpETE | Low |
CYP2S1 | Macrophages, respiratory epithelium | Broad spectrum | Moderate |
The metabolic flux toward 8(9)-EpETE production is influenced by several factors, including substrate competition between omega-3 and omega-6 PUFAs, genetic polymorphisms in CYP genes, and pathophysiological conditions that alter CYP expression. Notably, CYP2C19 exhibits preferential formation of 8,9-EpETE among the EPA epoxides, making it a key enzymatic source for this regioisomer [6]. During inflammatory conditions such as non-alcoholic steatohepatitis (NASH), hepatic CYP epoxygenase expression is significantly downregulated, reducing the biosynthesis of all EpETE regioisomers, including 8(9)-EpETE [7]. This suppression creates a deficiency in these protective lipid mediators that may contribute to disease progression. The positioning of 8(9)-EpETE within the broader epoxygenase network is further defined by its susceptibility to rapid hydrolysis by soluble epoxide hydrolase (sEH), which converts it to the less active dihydroxy form, 8,9-DiHETE. This establishes a dynamic balance between synthesis and degradation that tightly regulates 8(9)-EpETE bioavailability and signaling duration [1] [7].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: